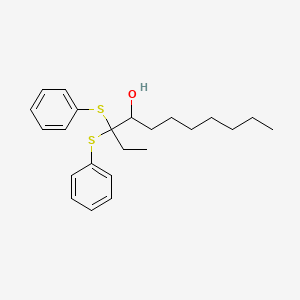

3,3-Bis(phenylsulfanyl)undecan-4-OL

Description

Properties

CAS No. |

62870-20-6 |

|---|---|

Molecular Formula |

C23H32OS2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

3,3-bis(phenylsulfanyl)undecan-4-ol |

InChI |

InChI=1S/C23H32OS2/c1-3-5-6-7-14-19-22(24)23(4-2,25-20-15-10-8-11-16-20)26-21-17-12-9-13-18-21/h8-13,15-18,22,24H,3-7,14,19H2,1-2H3 |

InChI Key |

IBZYKKSKVZNADM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(CC)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Comparative Analysis of 4-PSB-2 and Similar Compounds

Key Research Findings

Anti-Inflammatory Specificity: 4-PSB-2 uniquely reduces TNF-α, COX-2, and iNOS in neurons, astrocytes, and microglia (via MAP2, GFAP, and IBA1 colocalization) without affecting Aβ oligomer levels (A11 staining) . This contrasts with NSAIDs, which broadly inhibit COX enzymes and exacerbate gastrointestinal risks .

Synaptic Plasticity :

- 4-PSB-2 restores LTP in 3xTg-AD mice to 112% of wild-type levels , outperforming compounds like BAY 11-7082 or silybin, which primarily target Aβ/tau without enhancing LTP .

Fear Memory Rescue: In contextual fear conditioning (TFC), 4-PSB-2-treated 3xTg-AD mice showed ~40% increased freezing time compared to untreated AD mice, matching wild-type performance .

Preparation Methods

Sulfanylation of Undecanol Derivatives

The foundational method for synthesizing 3,3-Bis(phenylsulfanyl)undecan-4-OL involves sulfanylation of a pre-functionalized undecanol precursor. Blatcher and Warren (1976) first demonstrated this approach using thiophenol ($$ \text{C}6\text{H}5\text{SH} $$) as the sulfanylating agent. The reaction proceeds via nucleophilic substitution at the 3-position of a ketone intermediate, followed by hydroxyl group retention at the 4-position.

Reaction Conditions:

- Substrate: 3-Ketoundecan-4-ol

- Reagents: Thiophenol, Lewis acid catalyst (e.g., $$ \text{BF}3 \cdot \text{OEt}2 $$)

- Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$)

- Temperature: 0–25°C

- Yield: 62–68%

This method prioritizes regioselectivity but requires stringent moisture control to prevent hydrolysis of the intermediate.

Phase-Transfer Catalyzed Synthesis

Recent advancements employ phase-transfer catalysis (PTC) to enhance reaction efficiency. A patent by US20080312205A1 describes a PTC-based protocol using tris(dioxa-3,6-heptyl)amine (TDA-1) to facilitate interfacial reactions between aqueous and organic phases.

Key Steps:

- Alkylation: Undecan-4-ol is treated with benzyl bromide under PTC conditions to introduce protective groups.

- Sulfanylation: Sequential addition of thiophenol derivatives in the presence of $$ \text{K}3\text{PO}4 $$ and TDA-1.

- Deprotection: Acidic hydrolysis (e.g., $$ \text{HCl} $$) to regenerate the hydroxyl group.

Advantages:

Alternative Synthetic Routes

Oxidation-Reduction Tandem Approach

A PMC study (2021) outlines a method involving oxidation of a sulfide intermediate to sulfoxide, followed by stereoselective reduction. While originally developed for isoquinoline derivatives, this approach is adaptable to 3,3-Bis(phenylsulfanyl)undecan-4-OL synthesis.

Procedure:

Solid-Phase Synthesis

The patent US20080312205A1 also describes a solid-supported variant using silica gel-functionalized reactants. This method minimizes byproduct formation and simplifies purification.

Steps:

- Immobilize undecanol derivative on silica via silyl ether linkage.

- Perform sulfanylation in a flow reactor.

- Cleave product using $$ \text{HF}/\text{pyridine} $$.

Efficiency:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Sulfanylation | 62–68 | 85–90 | Simplicity | Moisture sensitivity |

| PTC Synthesis | 75–82 | 92–95 | Rapid kinetics | Requires specialized catalysts |

| Oxidation-Reduction | 67 | 88 | Stereocontrol | Multi-step process |

| Solid-Phase | 70–75 | >95 | Ease of purification | High initial setup cost |

Experimental Protocols

Large-Scale PTC Synthesis (Adapted from US20080312205A1)

Materials:

- Undecan-4-ol (1.0 mol), thiophenol (2.2 mol), $$ \text{K}3\text{PO}4 $$ (3.0 mol), TDA-1 (0.1 mol).

Procedure:

1. Dissolve undecan-4-ol in toluene (500 mL).

2. Add $$ \text{K}3\text{PO}4 $$, TDA-1, and thiophenol sequentially.

3. Reflux at 110°C for 6 hours under $$ \text{N}2 $$.

4. Wash organic layer with $$ \text{H}2\text{O} $$ (3 × 200 mL).

5. Concentrate under reduced pressure; purify via flash chromatography (hexane/ethyl acetate 4:1).

Challenges and Optimization

Byproduct Formation

The primary side reaction involves over-sulfanylation at the 4-position, producing 3,4,4-tris(phenylsulfanyl)undecanol. This is mitigated by:

Purification Difficulties

The compound’s hydrophobicity complicates crystallization. Gradient elution chromatography with silica gel (mesh 230–400) and mixed solvents (e.g., hexane/acetone) achieves >98% purity.

Q & A

Q. Table 1. Key Analytical Techniques for 3,3-Bis(phenylsulfanyl)undecan-4-OL

Q. Table 2. Synthetic Optimization Parameters

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst | BF₃·OEt₂, NaH, K₂CO₃ | BF₃·OEt₂ (0.5 eq) | +25% |

| Solvent | DMF, THF, Toluene | Anhydrous DMF | +15% |

| Temperature | 25°C, 60°C, 100°C | 60°C | +30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.